molecular formula C11H9N3O2 B11716846 Furfural nicotinoylhydrazone CAS No. 1208157-00-9

Furfural nicotinoylhydrazone

Cat. No.: B11716846
CAS No.: 1208157-00-9
M. Wt: 215.21 g/mol
InChI Key: IROWLQNITQUHLB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfural nicotinoylhydrazone is an organic compound derived from furfural and nicotinic acid hydrazide. Furfural, a furan-based aldehyde, is a significant renewable chemical derived from biomass, while nicotinic acid hydrazide is a derivative of nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfural nicotinoylhydrazone can be synthesized through a condensation reaction between furfural and nicotinic acid hydrazide. The reaction typically involves mixing equimolar amounts of furfural and nicotinic acid hydrazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:

Furfural+Nicotinic Acid HydrazideFurfural Nicotinoylhydrazone\text{Furfural} + \text{Nicotinic Acid Hydrazide} \rightarrow \text{this compound} Furfural+Nicotinic Acid Hydrazide→Furfural Nicotinoylhydrazone

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. the scalability of the synthesis process can be achieved by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furfural nicotinoylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of furfural nicotinoylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in biological systems. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor to furfural nicotinoylhydrazone, used in the production of various chemicals.

    Nicotinic Acid Hydrazide: Another precursor, known for its use in the treatment of tuberculosis.

    5-Hydroxymethylfurfural (HMF): A related furan derivative with similar chemical properties and applications.

Uniqueness

This compound stands out due to its unique combination of furfural and nicotinic acid hydrazide, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

CAS No.

1208157-00-9

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O2/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+

InChI Key

IROWLQNITQUHLB-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.